molecular formula C10H15N3O3S B14811211 N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14811211
M. Wt: 257.31 g/mol
InChI Key: MWJIZENOBRVXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This particular compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure within the sulfonamide family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the inhibition of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness: N-(6-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[6-(aminomethyl)-5-cyclopropyloxypyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-7-4-10(16-8-2-3-8)9(5-11)12-6-7/h4,6,8,13H,2-3,5,11H2,1H3

InChI Key

MWJIZENOBRVXOH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)CN)OC2CC2

Origin of Product

United States

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